An In-Depth Technical Guide to (6S,12aR)-Tadalafil: Chemical Structure, Properties, and Mechanism of Action
An In-Depth Technical Guide to (6S,12aR)-Tadalafil: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6S,12aR)-Tadalafil, a stereoisomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, is a crucial compound for research and development in the pharmaceutical industry. While the marketed drug, Cialis®, is the (6R,12aR)-enantiomer, understanding the properties and synthesis of its stereoisomers is paramount for quality control, impurity profiling, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of (6S,12aR)-Tadalafil.
Chemical Structure and Identification
(6S,12aR)-Tadalafil is a tetracyclic compound with a complex stereochemistry that dictates its biological activity.
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IUPAC Name: (2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[1][2]
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Molecular Formula: C₂₂H₁₉N₃O₄[1]
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Canonical SMILES: CN1CC(=O)N2--INVALID-LINK--CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36[1]
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InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N[1]
Physicochemical Properties
The physicochemical properties of (6S,12aR)-Tadalafil are essential for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Weight | 389.41 g/mol | [1][2] |
| Melting Point | 287-289 °C | [3] |
| pKa | 16.68 ± 0.40 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |
| LogP | 2.3 (XLogP3) | [1] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Mechanism of Action: PDE5 Inhibition
(6S,12aR)-Tadalafil, like its active enantiomer, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[5] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in smooth muscle relaxation.
The signaling cascade begins with the release of nitric oxide, often triggered by nerve stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This vasodilation is the physiological basis for its therapeutic effects.
PDE5 terminates this signaling by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, (6S,12aR)-Tadalafil prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the stereoisomers of tadalafil.
Methodology:
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Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
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Chiral Stationary Phase: Chiralpak AD column.
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Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v).
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Flow Rate: Isocratic elution at a constant flow rate.
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Detection: UV detection at a wavelength of 220 nm.
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Sample Preparation: Dissolve the tadalafil sample in the mobile phase to a known concentration.
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Injection: Inject a defined volume of the sample onto the column.
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Analysis: The different stereoisomers will elute at distinct retention times, allowing for their separation and quantification based on peak area.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To accurately quantify (6S,12aR)-Tadalafil in biological matrices.
Methodology:
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Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Column: A suitable reversed-phase column (e.g., C18).
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Sample Preparation (Protein Precipitation): a. To a 100 µL plasma sample, add an internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture and centrifuge. d. Transfer the supernatant for analysis.
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Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for tadalafil and the internal standard.
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Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Experimental Workflow: Synthesis and Purification
The synthesis of tadalafil stereoisomers typically involves a multi-step process. A general workflow for the synthesis and subsequent purification is outlined below.
Conclusion
This technical guide provides essential information on the chemical structure, physicochemical properties, and mechanism of action of (6S,12aR)-Tadalafil. The provided experimental protocols and workflow diagram serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of tadalafil and related compounds. A thorough understanding of all stereoisomers is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
